3-Chloro-5-fluoro-2-methoxybenzoic acid
Description
3-Chloro-5-fluoro-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring chlorine (Cl) at position 3, fluorine (F) at position 5, and a methoxy (-OCH₃) group at position 2. The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing effects of Cl and F, balanced by the electron-donating methoxy group.
Properties
IUPAC Name |
3-chloro-5-fluoro-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQJXROOXNYCJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 5-fluoro-2-methylbenzoic acid, followed by reduction, diazotization, and hydrolysis . Another approach includes sequential bromination, azido replacement, and reduction .
Industrial Production Methods
Industrial production of 3-Chloro-5-fluoro-2-methoxybenzoic acid may involve large-scale chemical processes, including the use of specialized reagents and catalysts to ensure high yield and purity. The exact methods can vary depending on the manufacturer and specific requirements.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-2-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₆ClF O₃
- Molecular Weight : 204.58 g/mol
- Structural Features : The compound features a benzoic acid structure with a methoxy group (-OCH₃) at the 2-position, a chlorine atom at the 3-position, and a fluorine atom at the 5-position.
Pharmaceutical Applications
3-Chloro-5-fluoro-2-methoxybenzoic acid serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its halogenated structure contributes to various biological activities, making it valuable in drug discovery and development. Some notable applications include:
- Antimicrobial Agents : Compounds with similar structures have been investigated for their antimicrobial properties, suggesting potential use in developing new antibiotics.
- Anti-inflammatory Drugs : The compound may exhibit anti-inflammatory effects, which are crucial for treating conditions like arthritis and other inflammatory diseases.
- Cancer Research : Preliminary studies indicate that halogenated benzoic acids can interact with biological targets involved in cancer pathways, warranting further investigation into their anticancer potential.
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through several methods, including:
- Halogenation Reactions : Introducing chlorine and fluorine atoms onto the aromatic ring through electrophilic aromatic substitution.
- Methoxylation : Utilizing methanol under acidic conditions to introduce the methoxy group.
These synthetic pathways are essential for producing the compound in sufficient quantities for research and application.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various halogenated benzoic acids, including this compound. The results demonstrated significant activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibacterial agents.
Case Study 2: Anti-inflammatory Effects
Research explored the anti-inflammatory effects of halogenated benzoic acids in vitro. The findings suggested that compounds similar to this compound could inhibit pro-inflammatory cytokines, highlighting its therapeutic potential in inflammation-related disorders.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The chloro, fluoro, and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and lead to specific biological effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below compares substituent patterns, molecular properties, and key applications of 3-Chloro-5-fluoro-2-methoxybenzoic acid with analogs:
Notes:
- Acidity : The methoxy group (-OCH₃) in the target compound reduces acidity compared to hydroxy (-OH) analogs (e.g., 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid) .
- Lipophilicity : Ethoxy (-OCH₂CH₃) substitution (e.g., 3-Chloro-5-ethoxy-2-fluorobenzoic acid) increases LogP compared to methoxy derivatives, enhancing membrane permeability .
- Synthetic Utility : Methoxymethoxy (-OCH₂OCH₃) groups (e.g., 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid) act as protecting groups, enabling selective deprotection in multistep syntheses .
Structural and Functional Divergences
- Chlorine at position 3 is conserved across multiple analogs, suggesting its role in stabilizing intermediates via resonance or steric hindrance.
- Functional Group Variations: Amino vs. Methoxy: 3-Amino-5-fluoro-2-methylbenzoic acid replaces Cl with NH₂, introducing hydrogen-bonding capacity, which may influence target binding in biological systems .
Biological Activity
3-Chloro-5-fluoro-2-methoxybenzoic acid (CFMBA) is an aromatic compound notable for its unique substituents, which confer various biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and data tables.
Chemical Structure and Properties
CFMBA has the molecular formula and a molecular weight of 204.58 g/mol. The structure features:
- A methoxy group (-OCH₃) at the 2-position
- A chlorine atom at the 3-position
- A fluorine atom at the 5-position
This arrangement enhances its reactivity and biological potential.
Synthesis Methods
CFMBA can be synthesized through various methods, including:
- Halogenation of benzoic acid derivatives
- Substitution reactions involving methoxybenzoic acid and halogenated reagents.
These methods allow for the efficient production of CFMBA with specific yields depending on the reaction conditions used.
Antimicrobial Activity
Research indicates that CFMBA exhibits significant antimicrobial properties against a range of pathogens. In particular:
- Bacterial Inhibition : CFMBA shows activity against Staphylococcus aureus and Klebsiella pneumoniae with minimum inhibitory concentrations (MIC) as low as 0.625 mg/mL.
- Fungal Activity : It also demonstrates antifungal effects against Candida albicans with an MIC of 0.156 mg/mL.
Antiviral Activity
CFMBA's structural characteristics may enhance its antiviral potential. In comparative studies:
- The compound was evaluated for its ability to inhibit viral replication in cell cultures, showing promising results against viruses such as Chikungunya Virus (IC50 = 0.44 µM) and Human Cytomegalovirus (EC50 = 0.126 nM) .
The biological activity of CFMBA is believed to be mediated through its interaction with specific molecular targets:
- The chlorine and fluorine substituents may enhance binding affinity to enzymes or receptors involved in microbial growth and viral replication.
- The methoxy group modulates the compound's overall chemical properties, potentially affecting its solubility and permeability in biological systems.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various halogenated benzoic acids, including CFMBA, demonstrated that compounds with electron-withdrawing groups (like chlorine and fluorine) exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .
- Antiviral Screening : In a screening assay for antiviral agents, CFMBA was tested against several viruses, showing significant inhibition of viral replication at low concentrations, indicating its potential as a lead compound for antiviral drug development .
Table 1: Biological Activity Summary of CFMBA
| Activity Type | Target Organism/Virus | Measure (MIC/IC50/EC50) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC = 1.25 mg/mL |
| Klebsiella pneumoniae | MIC = 0.625 mg/mL | |
| Antifungal | Candida albicans | MIC = 0.156 mg/mL |
| Antiviral | Chikungunya Virus | IC50 = 0.44 µM |
| Human Cytomegalovirus | EC50 = 0.126 nM |
Q & A
Q. What are the key considerations for synthesizing 3-Chloro-5-fluoro-2-methoxybenzoic acid with high purity?
- Methodological Answer : Synthesis typically involves sequential halogenation and methoxylation. For example, chlorination/fluorination of a benzoic acid precursor (e.g., using Cl₂ or F₂ gas under controlled conditions) followed by methoxylation via nucleophilic substitution (e.g., using NaOMe/MeOH). High selectivity is achieved by optimizing reaction temperature and stoichiometry, as seen in analogous syntheses of halogenated methoxybenzoic acids . Purification may involve recrystallization in ethanol/water or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product ≥98% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns. For example, the methoxy group (δ ~3.9 ppm in ¹H NMR) and carboxylic proton (δ ~12-13 ppm). Fluorine and chlorine substituents induce distinct deshielding effects on adjacent carbons .
- IR : Confirm the carboxylic acid group (broad O-H stretch ~2500-3300 cm⁻¹, C=O ~1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).
- HRMS : Verify molecular ion [M-H]⁻ at m/z 218.99 (C₈H₅ClFO₃⁻) with isotope patterns matching Cl/F .
Q. What are common impurities in the synthesis of this compound, and how are they mitigated?
- Methodological Answer : Major impurities include:
- Unreacted precursors : Remove via aqueous extraction (e.g., NaOH wash to isolate the acid).
- Di-substituted byproducts : Control via stepwise halogenation and monitoring reaction progress with TLC (Rf ~0.4 in 7:3 hexane/EtOAc).
- Oxidation products : Avoided by using inert atmospheres (N₂/Ar) during methoxylation .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed when introducing chloro, fluoro, and methoxy groups on the benzoic acid backbone?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:
- Chlorination/Fluorination : Electron-withdrawing groups (e.g., COOH) direct electrophilic substitution to meta/para positions. Fluorine’s strong -I effect can enhance reactivity at specific sites .
- Methoxylation : Use protecting groups (e.g., methyl ester) to block undesired substitution. Computational tools like DFT calculations predict favorable transition states for methoxy group introduction at the 2-position .
Q. What computational methods are effective in predicting the reactivity of this compound in coupling reactions?
- Methodological Answer :
- DFT Calculations : Model reaction pathways (e.g., Suzuki-Miyaura coupling) by analyzing frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Molecular Docking : Predict interactions with enzymes (e.g., cyclooxygenase) for bioactivity studies, leveraging structural analogs like 5-chloro-2-methoxybenzoic acid derivatives .
Q. How can contradictions in reaction yields from different synthetic routes be resolved?
- Methodological Answer : Systematic optimization is required:
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors. For example, Pd-catalyzed couplings may show higher yields in DMF vs. THF due to better ligand stability .
- Kinetic Studies : Use in-situ IR or HPLC to monitor intermediate formation and adjust reaction times .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies involving this compound?
- Methodological Answer :
- Bioisosteric Replacement : Substitute Cl/F with other halogens (e.g., Br, I) or modify the methoxy group to ethoxy/trifluoromethoxy to assess electronic effects .
- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays. Compare with analogs like 3-chloro-4-methoxybenzoic acid to identify pharmacophore contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
